N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxepin ring and a tetrahydronaphthalene moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multiple steps. One common approach is the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with a suitable carboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and purification systems such as chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the amide bond would produce an amine derivative.
Scientific Research Applications
N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,5-benzodioxepin-7-amine: A precursor in the synthesis of the target compound.
5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Another precursor used in the synthesis.
Uniqueness
N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide stands out due to its combined structural features of a benzodioxepin ring and a tetrahydronaphthalene moiety
Properties
Molecular Formula |
C22H25NO4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
InChI |
InChI=1S/C22H25NO4/c1-25-19-13-21-20(26-9-4-10-27-21)12-18(19)14-23-22(24)17-8-7-15-5-2-3-6-16(15)11-17/h7-8,11-13H,2-6,9-10,14H2,1H3,(H,23,24) |
InChI Key |
YMROIQYASWCVPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1CNC(=O)C3=CC4=C(CCCC4)C=C3)OCCCO2 |
Origin of Product |
United States |
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